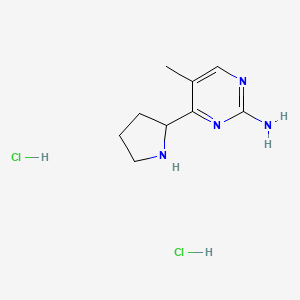

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride

CAS No.: 2109145-45-9

Cat. No.: VC2774050

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2109145-45-9 |

|---|---|

| Molecular Formula | C9H16Cl2N4 |

| Molecular Weight | 251.15 g/mol |

| IUPAC Name | 5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N4.2ClH/c1-6-5-12-9(10)13-8(6)7-3-2-4-11-7;;/h5,7,11H,2-4H2,1H3,(H2,10,12,13);2*1H |

| Standard InChI Key | DWOSYLAVCHYCIF-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1C2CCCN2)N.Cl.Cl |

| Canonical SMILES | CC1=CN=C(N=C1C2CCCN2)N.Cl.Cl |

Introduction

Chemical Structure and Properties

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is characterized by its unique molecular architecture featuring a pyrimidine ring substituted with both a pyrrolidine group and a methyl group at the 5-position. This structural arrangement contributes to its distinctive chemical reactivity and biological activities. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions, making it suitable for various research applications.

The fundamental chemical properties of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride are summarized in Table 1.

Table 1: Chemical Properties of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine Dihydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 2109145-45-9 |

| Molecular Formula | C₉H₁₆Cl₂N₄ |

| Molecular Weight | 251.15 g/mol |

| Chemical Structure | Pyrimidine ring with pyrrolidine group and methyl group at 5-position |

| Salt Form | Dihydrochloride |

| Standard Purity | Not less than 97% |

The compound's molecular structure incorporates multiple nitrogen atoms within both the pyrimidine and pyrrolidine rings, creating potential binding sites for various biological targets. This structural attribute enables the compound to potentially interact with diverse enzymatic systems and cellular receptors, contributing to its biological versatility .

Biological Activities

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride has demonstrated several promising biological activities that highlight its potential in drug development and therapeutic applications. Current research findings indicate diverse pharmacological properties worthy of further investigation.

Antimicrobial Properties

Studies have indicated that 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride possesses antimicrobial activity against various bacterial strains. Its mechanism of action likely involves interaction with specific molecular targets within bacterial cells, potentially disrupting essential cellular processes necessary for microbial survival and replication.

The antimicrobial efficacy of this compound may be attributed to its structural features, particularly the positioning of nitrogen atoms that can interact with bacterial proteins or nucleic acids. The presence of the dihydrochloride salt form may further enhance membrane penetration, contributing to its antimicrobial potential.

Anticancer Properties

Preliminary research suggests that 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride may exhibit anticancer properties through various mechanisms. The compound potentially modulates enzymatic activities involved in cell proliferation pathways, influences apoptotic processes, or interferes with cancer cell metabolism.

Research indicates that heterocyclic compounds containing pyrimidine structures similar to 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride can interact with DNA or inhibit crucial enzymes involved in cancer progression, suggesting similar mechanisms may apply to this specific compound.

Enzyme Modulation Activities

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride has shown potential to modulate various enzymatic systems, which may explain its diverse biological effects. The compound is believed to influence biochemical pathways by binding to specific molecular targets, thereby affecting cellular processes relevant to disease states.

This enzyme modulation capability positions the compound as a valuable research tool for understanding biochemical mechanisms and for developing potential therapeutic agents targeting specific enzymatic activities associated with disease progression.

Chemical Reactivity

The reactivity profile of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is significantly influenced by its heterocyclic structure and functional groups. Understanding these reaction patterns is essential for both synthetic chemistry applications and predicting potential metabolic transformations in biological systems.

Oxidation Reactions

The compound can undergo various oxidation reactions, potentially yielding hydroxylated or carboxylated derivatives. These transformations may occur at multiple sites, including the pyrrolidine ring or the methyl substituent, depending on the oxidizing agent and reaction conditions employed.

Reduction Processes

Reduction reactions involving 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride can produce amine or alkyl derivatives, altering its physicochemical properties and biological activities. The pyrimidine ring and the functional groups attached to it serve as potential sites for reduction under appropriate conditions.

Substitution Reactions

The compound exhibits reactivity toward various substitution reactions, which can involve replacing functional groups or modifying existing substituents. These transformations provide valuable routes for structural diversification, enabling the creation of derivative compounds with potentially enhanced biological activities or improved pharmacological properties.

Research Applications

The unique structural features and biological activities of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride have positioned it as a valuable compound in various research domains, particularly in medicinal chemistry and drug development.

Pharmaceutical Synthesis

One of the primary applications of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is its use as a building block in the synthesis of more complex pharmaceutical compounds. Its well-defined structure with multiple functional groups provides opportunities for further modifications and the creation of derivative compounds with enhanced or targeted biological activities.

The pyrimidine core, being a privileged structure in medicinal chemistry, combined with the pyrrolidine moiety, offers versatile synthetic handles for creating libraries of compounds for drug discovery programs.

Structure-Activity Relationship Studies

The compound serves as a valuable template for structure-activity relationship (SAR) studies, helping researchers understand how structural modifications affect biological activities. By systematically altering different portions of the molecule and evaluating the resulting changes in biological activity, researchers can develop more potent and selective compounds for specific therapeutic applications.

Similar heterocyclic compounds have been extensively studied in research focused on enzyme inhibitors and receptor modulators, suggesting potential utility for 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride in these areas .

Biological Probe Development

The distinctive biological activity profile of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride makes it a candidate for development as a biological probe to study cellular processes and molecular interactions. Such probes are essential tools in understanding disease mechanisms and identifying new therapeutic targets.

Comparative Analysis with Structural Analogs

To better understand the unique properties of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride, it is instructive to compare it with structurally related compounds. This comparison helps highlight the impact of specific structural features on biological activity and chemical reactivity.

Table 2: Comparison of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine Dihydrochloride with Structural Analogs

| Compound | Structural Differences | Notable Properties |

|---|---|---|

| 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine Dihydrochloride | Reference compound | Antimicrobial and anticancer properties |

| 5-Methyl-N-(oxan-4-yl)pyrimidin-2-amine | Contains oxane instead of pyrrolidine | Enhanced enzyme inhibition profile |

| 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride | Simpler structure without pyrrolidine | Different binding affinity to biological targets |

| 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | Pyridine core instead of pyrimidine | Modified receptor interaction profile |

The subtle structural differences between these compounds result in distinct biological activity profiles, highlighting the critical importance of specific functional groups and their spatial arrangement in determining biological interactions .

Future Research Directions

The continued investigation of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride presents numerous opportunities for advancing our understanding of its properties and potential applications. Several key research areas warrant further exploration.

Expanded Biological Screening

Comprehensive screening against a broader range of biological targets would provide valuable insights into the full spectrum of activities associated with this compound. This includes testing against diverse bacterial strains, cancer cell lines, and enzymatic systems to identify specific areas where the compound shows the most promising activity.

Metabolic Stability Studies

Investigation of the metabolic stability and potential transformation pathways of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride in biological systems would provide critical information for its development as a potential therapeutic agent or research tool. Understanding these metabolic processes is essential for predicting in vivo behavior and potential toxicity issues.

Derivative Development

The systematic development and evaluation of derivatives with modified substituents at various positions could lead to compounds with enhanced biological activities or improved pharmacological properties. Structure-guided design approaches, informed by computational modeling and crystal structure studies, could accelerate this process and lead to more targeted modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume